Methyl-2-Cyanothiazol-5-carboxylat

Übersicht

Beschreibung

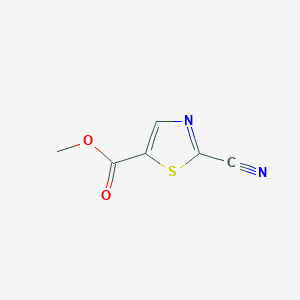

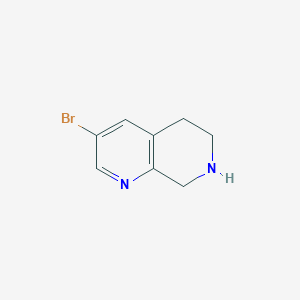

“Methyl 2-cyanothiazole-5-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S . It is used as a building block in heterocyclic chemistry .

Synthesis Analysis

The synthesis of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is a topic of ongoing research. One paper discusses the synthesis of a series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives through a four-step method .Molecular Structure Analysis

“Methyl 2-cyanothiazole-5-carboxylate” has a molecular weight of 168.17 . The structure of this compound is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .Chemical Reactions Analysis

The chemical reactivity of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is an area of active research. One study discusses the cyanoacetylation of amines and their synthetic uses in the formation of biologically active compounds .Physical And Chemical Properties Analysis

“Methyl 2-cyanothiazole-5-carboxylate” is a heterocyclic compound. Heterocyclic compounds like this often have unique properties that make them useful in the pharmaceutical industry .Wissenschaftliche Forschungsanwendungen

Antimikrobielle Anwendungen

Methyl-2-Cyanothiazol-5-carboxylat: wird bei der Synthese von Verbindungen mit signifikanten antimikrobiellen Eigenschaften verwendet. Forschungsergebnisse zeigen, dass Derivate von 2-Aminothiazolen, die aus verwandten Thiazolverbindungen synthetisiert werden können, potente antibakterielle und antifungale Aktivitäten aufweisen . Diese Verbindungen sind besonders wirksam gegen multiresistente Bakterien- und Pilzstämme und sind daher wertvoll bei der Entwicklung neuer antimikrobieller Wirkstoffe.

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Baustein für die Herstellung verschiedener bioaktiver Moleküle. Seine Derivate werden hinsichtlich ihrer therapeutischen Rolle untersucht, darunter Anti-HIV-, Antioxidans-, Antitumor-, Anthelminthikum-, Anti-Entzündungsmittel- und Analgetika-Wirkstoffe . Die Vielseitigkeit der Verbindung bei der Synthese verschiedener heterocyclischer Analoga macht sie zu einem wichtigen Bestandteil der pharmazeutischen Chemie.

Biochemische Forschung

In der biochemischen Forschung ist This compound wertvoll für die Untersuchung von Enzymwechselwirkungen und biochemischen Stoffwechselwegen. Seine Derivate können als Enzyminhibitoren oder -aktivatoren wirken und helfen, die Wirkmechanismen verschiedener biochemischer Prozesse aufzuklären .

Landwirtschaftliche Anwendungen

Thiazolderivate, die mit This compound verwandt sind, wurden auf ihre potenzielle Verwendung in der Landwirtschaft untersucht. Sie können in Nanopestizide eingearbeitet werden, um die Abgabe und Wirksamkeit von landwirtschaftlichen Chemikalien zu verbessern, die Umweltbelastung zu verringern und die Ernteerträge zu steigern . Darüber hinaus können sie zur Bodenverbesserung und landwirtschaftlichen Produktivität beitragen, indem sie als Biostimulanzien oder Biomelioranzien wirken .

Analytische Methoden

This compound: wird in der analytischen Chemie als Referenzstandard für verschiedene Test- und Kalibrierverfahren verwendet. Seine klar definierte Struktur und seine Eigenschaften machen ihn geeignet für hochwertige Referenzstandards in genauen analytischen Methoden .

Industrielle Anwendungen

Zu den industriellen Anwendungen von This compound gehört seine Verwendung als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten. Seine Rolle bei der Herstellung von Verbindungen für industrielle Prozesse wie Katalysatoren, Farbstoffe und chemische Reaktionsbeschleuniger ist aufgrund der Reaktivität und Stabilität des Thiazolrings von Bedeutung .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biological pathways, but the exact mechanisms and downstream effects are subject to ongoing research .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Methyl 2-cyanothiazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall metabolic flux within cells .

Cellular Effects

Methyl 2-cyanothiazole-5-carboxylate has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-cyanothiazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s structure allows it to interact with various biomolecules, making it a versatile agent in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-cyanothiazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its stability can vary depending on the experimental conditions, and its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of Methyl 2-cyanothiazole-5-carboxylate in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects is crucial for its potential therapeutic applications .

Metabolic Pathways

Methyl 2-cyanothiazole-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of Methyl 2-cyanothiazole-5-carboxylate within cells and tissues are essential for its biological activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular processes .

Subcellular Localization

Methyl 2-cyanothiazole-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct it to particular compartments or organelles within cells. This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Eigenschaften

IUPAC Name |

methyl 2-cyano-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQVJJSVVGSALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288815 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211541-45-5 | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-cyano-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

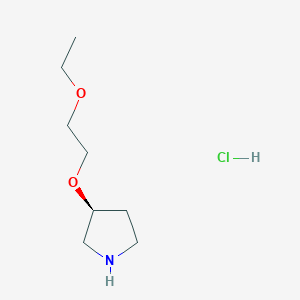

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)

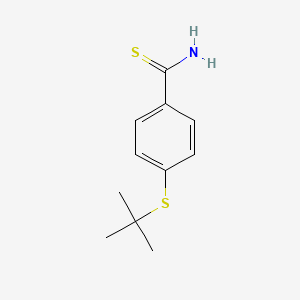

![N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine](/img/structure/B1404878.png)

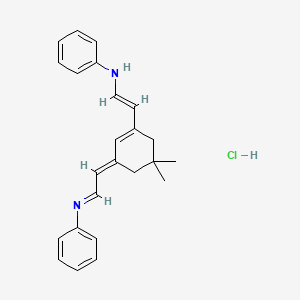

![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)

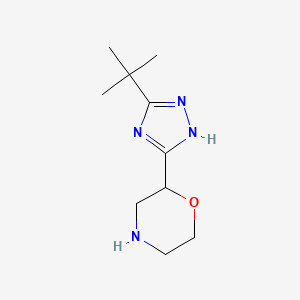

![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)

![4-[(2-Furylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1404882.png)